Cas no 2229128-64-5 (3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine)
3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
- EN300-1918793
- [3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine
- 2229128-64-5
-
- Inchi: 1S/C11H15BrN2/c1-11(2)7(6-13)10(11)8-4-3-5-9(12)14-8/h3-5,7,10H,6,13H2,1-2H3
- InChI Key: LOORKWVXTRYLGE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C2C(CN)C2(C)C)=N1
Computed Properties
- Exact Mass: 254.04186g/mol
- Monoisotopic Mass: 254.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918793-0.05g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-0.1g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-0.25g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-0.5g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-1.0g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 1g |
$1500.0 | 2023-05-31 | ||
| Enamine | EN300-1918793-2.5g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-5.0g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 5g |
$4349.0 | 2023-05-31 | ||
| Enamine | EN300-1918793-10.0g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 10g |
$6450.0 | 2023-05-31 | ||
| Enamine | EN300-1918793-1g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1918793-5g |
[3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropyl]methanamine |
2229128-64-5 | 5g |
$4349.0 | 2023-09-17 |
3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine
Introduction to 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229128-64-5)
3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2229128-64-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a 6-bromopyridin-2-yl substituent and a 2,2-dimethylcyclopropylmethanamine backbone, has garnered attention due to its structural complexity and potential biological activities. The presence of a brominated pyridine ring suggests utility in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting various biological pathways.
The 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure combines elements that are frequently explored in modern drug design. The 6-bromopyridine moiety is a versatile pharmacophore, often employed in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic compounds. Its bromine atom provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex scaffolds. Meanwhile, the 2,2-dimethylcyclopropylmethanamine component introduces a rigid cyclopropyl ring with dimethyl substitutions, which can enhance metabolic stability and binding affinity in protein targets.
Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of such hybrid structures in drug discovery. The 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine scaffold exemplifies how combining distinct structural motifs can yield compounds with novel properties. For instance, studies have demonstrated that pyridine-based derivatives exhibit potent activity against enzymes involved in cancer metabolism and inflammation. The 6-bromopyridin-2-yl group specifically interacts with hinge regions of protein targets, facilitating the design of highly selective inhibitors.
In the context of oncology research, the 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine structure has been investigated for its potential as an anticancer agent. Preclinical studies suggest that brominated pyridines can modulate signaling pathways critical for tumor growth and survival. The cyclopropyl moiety further contributes to scaffold rigidity, improving interactions with biological targets. Additionally, the amine functionality allows for derivatization into more polar or charged species, enhancing solubility and bioavailability—key factors in drug development.
The synthesis of 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include nucleophilic substitution on a halogenated pyridine precursor followed by cyclopropanation reactions to introduce the dimethylcyclopropyl group. Advanced techniques such as transition-metal catalysis have been employed to achieve high yields and selectivity in these processes. The bromine atom present in the 6-bromopyridin-2-yl group is particularly valuable for subsequent modifications, allowing chemists to explore diverse derivatives efficiently.
The pharmacological profile of this compound has been explored through both experimental and computational approaches. Molecular docking studies have predicted favorable interactions with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. Experimental validation has confirmed these predictions, showing inhibitory effects on selected targets at submicromolar concentrations. Such findings underscore the potential of 3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine as a lead compound for further optimization.
In conclusion,3-(6-bromopyridin-2-yl)-2,2-dimethylcyclopropylmethanamine (CAS No. 2229128-64-5) represents a promising candidate in pharmaceutical research due to its unique structural features and biological relevance. The combination of a brominated pyridine ring with a dimethylcyclopropylamino group offers opportunities for designing next-generation therapeutics targeting critical disease pathways. Ongoing studies continue to elucidate its mechanism of action and explore novel derivatives through both synthetic chemistry and medicinal chemistry approaches.
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